molecular formula C17H17BrClN3O3S B11534779 N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide

N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide

Cat. No.: B11534779
M. Wt: 458.8 g/mol
InChI Key: RHFUOPSQWPEYBJ-UDWIEESQSA-N
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Description

N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Coupling with Methanesulfonyl Chloride: The hydrazone intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This step is typically performed in an inert atmosphere to prevent side reactions.

    Final Coupling with 4-Chloroaniline: The final step involves the coupling of the sulfonamide intermediate with 4-chloroaniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of oxides and possibly carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting cellular processes.

    Pathways Involved: It may interfere with signaling pathways related to cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-bromophenyl)methanesulfonamide
  • N-({N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide

Uniqueness

N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. This makes it distinct from similar compounds that may have different halogen substituents, affecting their overall properties and applications.

Properties

Molecular Formula

C17H17BrClN3O3S

Molecular Weight

458.8 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-chloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H17BrClN3O3S/c1-12(13-3-5-14(18)6-4-13)20-21-17(23)11-22(26(2,24)25)16-9-7-15(19)8-10-16/h3-10H,11H2,1-2H3,(H,21,23)/b20-12+

InChI Key

RHFUOPSQWPEYBJ-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C)C2=CC=C(C=C2)Br

Origin of Product

United States

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